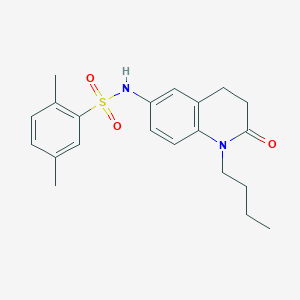

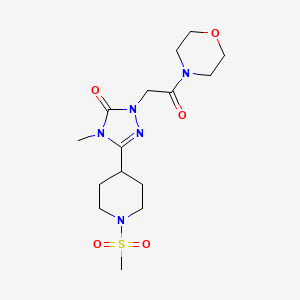

![molecular formula C18H25N3O2 B2877147 tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333987-02-3](/img/structure/B2877147.png)

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Descripción general

Descripción

“tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 953071-73-3 . It has a molecular weight of 301.39 and a molecular formula of C17H23N3O2 . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate” can be achieved from Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C17H23N3O2 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . Its pKa is predicted to be 11.83±0.10 .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives, including tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate, have been reported to exhibit antimicrobial properties . These compounds can be synthesized and tested against various bacterial and fungal strains to assess their efficacy as potential antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Antitumor Activity

The structural motif of imidazole is found in compounds with antitumor potential . Researchers have synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer). These compounds may work by interfering with cell division or inducing apoptosis in cancer cells.

Anti-inflammatory Applications

Imidazole derivatives are known to possess anti-inflammatory properties . They can be used to develop new medications that target inflammatory pathways, providing relief from conditions such as arthritis and other chronic inflammatory diseases. The efficacy of these compounds can be assessed through in vitro and in vivo models of inflammation.

Chemical Synthesis Intermediates

Tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate serves as an intermediate in organic synthesis . It can be used as a building block for the preparation of more complex compounds, including pharmaceuticals and other biologically active molecules.

Development of H1-Antihistamines

This compound is structurally related to intermediates used in the synthesis of H1-antihistamines , such as Bilastine. These medications are used to treat allergic reactions by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQFJSDMYSFYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

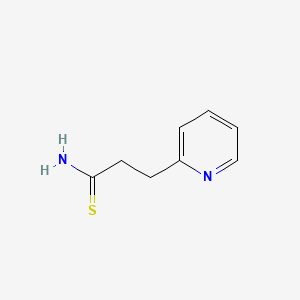

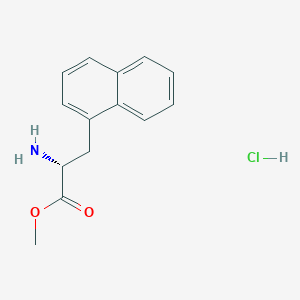

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

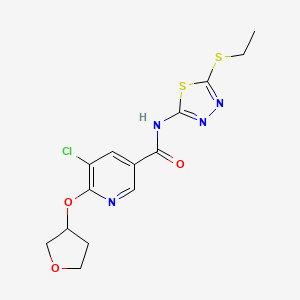

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

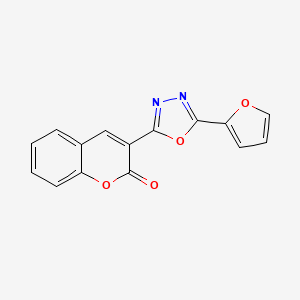

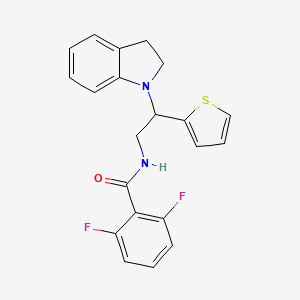

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)